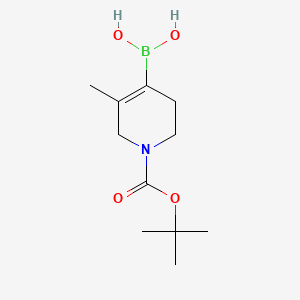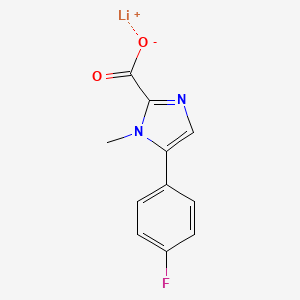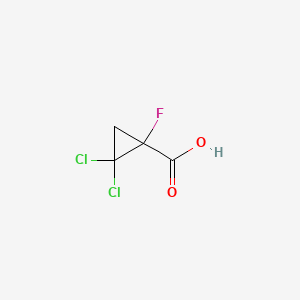
(1-(tert-Butoxycarbonyl)-5-methyl-1,2,3,6-tetrahydropyridin-4-yl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1-(tert-Butoxycarbonyl)-5-methyl-1,2,3,6-tetrahydropyridin-4-yl)boronic acid is a boronic acid derivative that has gained significant attention in the field of organic chemistry. This compound is known for its versatility in various chemical reactions, particularly in the Suzuki-Miyaura coupling, which is a widely used method for forming carbon-carbon bonds. The presence of the tert-butoxycarbonyl (Boc) protecting group and the boronic acid moiety makes it a valuable intermediate in the synthesis of complex organic molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1-(tert-Butoxycarbonyl)-5-methyl-1,2,3,6-tetrahydropyridin-4-yl)boronic acid typically involves the following steps:
Formation of the Tetrahydropyridine Ring: The starting material, 5-methyl-1,2,3,6-tetrahydropyridine, is synthesized through a series of reactions involving the reduction of pyridine derivatives.
Introduction of the Boc Protecting Group: The tert-butoxycarbonyl group is introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Boronic Acid Formation: The boronic acid moiety is introduced through a reaction with a boron-containing reagent, such as bis(pinacolato)diboron, under palladium-catalyzed conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
Suzuki-Miyaura Coupling: This compound is widely used in Suzuki-Miyaura coupling reactions, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Strong Acids: Such as TFA for Boc deprotection.
Major Products Formed
Carbon-Carbon Coupled Products: Formed through Suzuki-Miyaura coupling.
Free Amines: Formed after Boc deprotection.
科学的研究の応用
(1-(tert-Butoxycarbonyl)-5-methyl-1,2,3,6-tetrahydropyridin-4-yl)boronic acid has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: Employed in the development of pharmaceuticals due to its ability to form stable carbon-carbon bonds.
Material Science: Utilized in the synthesis of advanced materials with specific properties.
作用機序
The mechanism of action of (1-(tert-Butoxycarbonyl)-5-methyl-1,2,3,6-tetrahydropyridin-4-yl)boronic acid primarily involves its role as a boronic acid derivative in various chemical reactions. In Suzuki-Miyaura coupling, the boronic acid moiety undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . The Boc protecting group provides stability to the molecule during these reactions and can be easily removed under acidic conditions .
類似化合物との比較
Similar Compounds
- (1-tert-Butoxycarbonyl-1,2,3,6-tetrahydropyridin-4-yl)boronic acid pinacol ester
- N-Boc-indole-2-boronic acid
- N-Boc-1H-pyrazole-4-boronic acid
Uniqueness
(1-(tert-Butoxycarbonyl)-5-methyl-1,2,3,6-tetrahydropyridin-4-yl)boronic acid is unique due to its specific structure, which combines the stability provided by the Boc protecting group and the reactivity of the boronic acid moiety. This combination makes it particularly useful in Suzuki-Miyaura coupling reactions, providing high yields and selectivity in the formation of carbon-carbon bonds.
特性
分子式 |
C11H20BNO4 |
|---|---|
分子量 |
241.09 g/mol |
IUPAC名 |
[5-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]-3,6-dihydro-2H-pyridin-4-yl]boronic acid |
InChI |
InChI=1S/C11H20BNO4/c1-8-7-13(6-5-9(8)12(15)16)10(14)17-11(2,3)4/h15-16H,5-7H2,1-4H3 |
InChIキー |
NQBAGRXVXAKNEC-UHFFFAOYSA-N |
正規SMILES |
B(C1=C(CN(CC1)C(=O)OC(C)(C)C)C)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-[2-(Aminomethyl)phenyl]ethan-1-ol hydrochloride](/img/structure/B13475386.png)

![3-(1-Oxo-3,5,6,7-tetrahydropyrrolo[3,4-f]isoindol-2-yl)piperidine-2,6-dione](/img/structure/B13475391.png)






![Methyl 3-amino-2-[(pyridin-3-yl)methyl]propanoate](/img/structure/B13475424.png)


